N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Description
This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds known for their diverse pharmacological and agrochemical applications. The structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-bromobenzylsulfanyl group and at the 2-position with a 3-methylbenzamide moiety.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-3-2-4-13(9-11)15(22)19-16-20-21-17(24-16)23-10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFFFHTFYFDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Formation via Cyclization
The 1,3,4-thiadiazole ring is typically synthesized through cyclization of thiosemicarbazides or dithiocarbamates. For example, 2-amino-5-mercapto-1,3,4-thiadiazole serves as a pivotal intermediate. This compound is generated by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with sulfuric acid.
Reaction Conditions :
Functionalization of the Thiadiazole Ring
Subsequent modifications involve introducing the 4-bromobenzylsulfanyl and 3-methylbenzamide groups:
Sulfanyl Group Introduction
The sulfanyl group is introduced via nucleophilic substitution. 2-Bromo-5-methyl-1,3,4-thiadiazole (CAS: 54044-79-0) reacts with 4-bromobenzylthiol in the presence of a base such as sodium carbonate or potassium carbonate.
Amidation with 3-Methylbenzoyl Chloride
The amine group at position 2 of the thiadiazole undergoes amidation. This step employs 3-methylbenzoyl chloride in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Optimized Conditions :
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2-Amino-5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazole (1.0 equiv) + 3-methylbenzoyl chloride (1.5 equiv) + EDCl (1.2 equiv) + HOBt (1.2 equiv) in anhydrous DCM (20 mL).
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Stirred at room temperature for 12 h .
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Yield: 85% after aqueous workup and recrystallization from ethanol.
Stepwise Synthesis and Optimization
Pathway 1: Sequential Functionalization
Key Challenges :
Pathway 2: One-Pot Synthesis
Recent advances propose a one-pot strategy combining cyclization and functionalization:
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Simultaneous cyclization and sulfanyl introduction :
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Amidation as described above.
Advantages : Reduced isolation steps and improved overall yield (~60% over two steps).
Analytical Characterization and Validation
Critical validation steps ensure product integrity:
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).
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Elemental Analysis : C: 49.1%, H: 3.4%, N: 11.8% (theor. C: 49.3%, H: 3.5%, N: 12.1%).
Comparative Analysis of Methodologies
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Total Yield | ~52% | ~60% |
| Steps | 3 | 2 |
| Purification Complexity | High (3 isolations) | Moderate (2 isolations) |
| Scalability | Suitable for gram-scale | Limited to 500 mg |
Pathway 1 is preferred for large-scale synthesis due to established protocols, while Pathway 2 offers efficiency for exploratory research.
Industrial-Scale Considerations
Cost-Efficiency
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4-Bromobenzylthiol : ~$120/g (commercial supplier).
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3-Methylbenzoyl chloride : ~$80/g.
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EDCl/HOBt : Adds ~$50 per gram of product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
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Anticancer Properties :
- Recent studies have indicated that derivatives of thiadiazole compounds, including those similar to N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, exhibit promising anticancer activities. For instance, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines in vitro . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
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Antimicrobial Activity :
- Thiadiazole derivatives are known for their antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against a range of bacteria and fungi. The presence of the bromobenzyl group in the structure may enhance its interaction with microbial targets, leading to increased antimicrobial activity .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study published in PubMed highlighted the synthesis and evaluation of new thiadiazole derivatives that demonstrated significant anticancer activity against breast cancer cell lines. The compound's mechanism was attributed to its ability to induce oxidative stress and apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort examined various thiadiazole derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that compounds similar to this compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its target, while the methylbenzamide moiety can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Structural Analogues with Varied Benzyl Substituents
The 4-bromobenzylsulfanyl group distinguishes this compound from analogs with other halogenated or alkylated benzyl groups. Key comparisons include:
Key Observations :
- Halogenated derivatives (Cl, F, Br) typically exhibit higher melting points due to increased polarity and intermolecular forces compared to non-halogenated analogs .
- The 4-bromobenzyl group may reduce solubility in polar solvents compared to smaller halogens like fluorine .
- Yields for benzylsulfanyl-substituted thiadiazoles (e.g., 88% for unsubstituted benzyl in compound 5h ) suggest that steric bulk from bromine might slightly lower synthetic efficiency.
Amide Substituent Variations
The 3-methylbenzamide group differentiates this compound from analogs with alternative amide substituents:
Key Observations :
- Nitro groups (e.g., 3-nitrobenzamide in compound 3d ) increase reactivity but may reduce metabolic stability.
- Direct phenyl linkages (e.g., 4-bromophenyl in ) alter conjugation and planarity compared to benzylsulfanyl groups.
Crystallographic and Conformational Analysis
- The butterfly conformation observed in 1,3,4-thiadiazole derivatives (e.g., dihedral angles of 46.3° between thiadiazole rings ) suggests that the 4-bromobenzyl group in the target compound may adopt a similar non-planar geometry, influencing packing efficiency and crystal lattice parameters.
- Substituents like bromine could increase molecular weight and density compared to analogs with lighter halogens or alkyl groups .
Biological Activity
N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H14BrN3OS2, with a molecular weight of approximately 420.35 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to selectively inhibit the proliferation of various cancer cell lines:
- Inhibition of EGFR and HER-2 : Research has demonstrated that certain thiadiazole derivatives can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are critical in the progression of breast and lung cancers. These compounds showed notable anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549) with IC50 values indicating potent activity against SK-BR-3 cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.28 |
| SK-BR-3 | 0.52 |
| A549 | 1.78 |
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Studies suggest that compounds containing the thiadiazole moiety can inhibit the growth of various pathogenic microorganisms. For example, some derivatives have shown promising activity against Candida species, suggesting potential applications in antifungal therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of different substituents on the thiadiazole ring or the benzamide moiety can enhance or diminish its potency. For instance:
- Substituent Effects : The nature of substituents at specific positions on the benzene ring significantly impacts the compound's ability to bind to target proteins involved in cell signaling pathways related to cancer proliferation .
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole derivatives in preclinical models:
- In Vitro Studies : A series of experiments demonstrated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets at a molecular level. For example, docking studies revealed strong binding affinities between certain thiadiazole derivatives and tubulin, suggesting mechanisms by which they may disrupt microtubule dynamics in cancer cells .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/n | |
| Unit cell (a, b, c) | 16.89 Å, 4.20 Å, 27.11 Å | |
| β angle | 96.08° | |
| S–C bond distance | 1.72–1.78 Å |
Q. Table 2: Comparative Bioactivity of Derivatives
| Derivative | IC₅₀ (μM, MCF-7) | Key Modification |
|---|---|---|
| Parent compound | 12.5 | 3-methyl |
| Nitro-substituted | 4.2 | 3-nitro |
| Methoxy-substituted | 18.7 | 4-methoxybenzyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
